molecular formula C14H18N2O3 B2889440 2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine CAS No. 349089-41-4

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine

Cat. No. B2889440
CAS RN: 349089-41-4
M. Wt: 262.309
InChI Key: YXKQKCSGTPZICT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine, also known as DNP, is an organic compound consisting of a piperidine and nitrobenzoyl group. It is commonly used in the synthesis of various pharmaceuticals and has a wide range of applications in scientific research. DNP has been used in the synthesis of various compounds such as antibiotics, antifungals, and antivirals, and has also been used as a reagent in organic synthesis. In addition, DNP has been used for the synthesis of peptides, peptidomimetics, and other small molecules.

Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

One study examined the hydrogen bonding and molecular assembly properties of proton-transfer compounds involving isonipecotamide and nitro-substituted benzoic acids, including 2-nitrobenzoate, showcasing their structural diversity and potential for molecular engineering (Smith & Wermuth, 2010). These compounds demonstrated varying hydrogen-bonded structures, from three-dimensional to one-dimensional, emphasizing the role of cyclic amide-amide homodimer motifs in molecular assembly.

Synthesis of Fluorescence-Tagged Ligands

Another research focus has been the synthesis of fluorescence-tagged ligands for histamine H3 receptors, utilizing piperidine derivatives coupled with fluorescent moieties. This approach yielded compounds with significant receptor affinities, indicating their usefulness in identifying and understanding receptor binding sites (Amon et al., 2007).

Mechanistic Investigations Using Labeled Compounds

Labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide has been synthesized for mechanistic investigations, illustrating the utility of such compounds in understanding complex chemical reactions (Sako et al., 2000).

Antitumor Evaluation

Novel derivatives of 6-amino-2-phenylbenzothiazole, synthesized from reactions involving nitro-substituted compounds, were evaluated for their antitumor activities against various human cell lines. These studies highlight the therapeutic potential of nitrobenzoyl piperidine derivatives in cancer treatment (Racané et al., 2006).

Catalytic Applications and Complex Formation

Research into N-heterocyclic carbene ligands derived from piperidine explored their formation of complexes with rhodium and iridium, demonstrating their efficacy as catalysts in hydrogenation reactions. This underscores the versatility of piperidine derivatives in catalysis (Türkmen et al., 2008).

Corrosion Inhibition Studies

Piperidine derivatives have also been studied for their corrosion inhibition properties on iron, providing insights into their potential applications in protecting metal surfaces from corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-6-5-7-11(2)15(10)14(17)12-8-3-4-9-13(12)16(18)19/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQKCSGTPZICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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